3-[(4-Fluorophenoxy)methyl]-3-oxetanecarboxylic acid
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Overview
Description
3-[(4-Fluorophenoxy)methyl]-3-oxetanecarboxylic acid, AldrichCPR, is a fluorinated organic compound with the molecular formula C11H11FO4 and a molecular weight of 226.20 g/mol . This compound is characterized by the presence of a fluorophenoxy group attached to an oxetane ring, which is further connected to a carboxylic acid group. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenoxy)methyl]-3-oxetanecarboxylic acid typically involves the reaction of 4-fluorophenol with an oxetane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenoxy)methyl]-3-oxetanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce alcohols .
Scientific Research Applications
3-[(4-Fluorophenoxy)methyl]-3-oxetanecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenoxy)methyl]-3-oxetanecarboxylic acid involves its interaction with specific molecular targets. The fluorophenoxy group can interact with enzymes or receptors, leading to various biological effects. The oxetane ring may also play a role in stabilizing the compound and enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methoxyphenoxy)methyl]-3-oxetanecarboxylic acid
- 3-[(4-Bromophenoxy)methyl]-3-oxetanecarboxylic acid
- 3-(Phenoxymethyl)-3-oxetanecarboxylic acid
Uniqueness
3-[(4-Fluorophenoxy)methyl]-3-oxetanecarboxylic acid is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it distinct from its analogs .
Properties
Molecular Formula |
C11H11FO4 |
---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
3-[(4-fluorophenoxy)methyl]oxetane-3-carboxylic acid |
InChI |
InChI=1S/C11H11FO4/c12-8-1-3-9(4-2-8)16-7-11(10(13)14)5-15-6-11/h1-4H,5-7H2,(H,13,14) |
InChI Key |
TWWICOGFXQOMSW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(COC2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
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